molecular formula C11H12O2 B3248882 7-Hydroxy-2,2-dimethylchromene CAS No. 19012-97-6

7-Hydroxy-2,2-dimethylchromene

Cat. No. B3248882
CAS RN: 19012-97-6
M. Wt: 176.21 g/mol
InChI Key: GFXPDSJDSLEZTB-UHFFFAOYSA-N
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Description

7-Hydroxy-2,2-dimethylchromene is a natural compound isolated from the herbs of Centaurea solstitialis L . It has been studied for its potential as an antifungal agent .


Synthesis Analysis

The synthesis of 7-Hydroxy-2,2-dimethylchromene and its derivatives involves several steps. In one study, four series of 2,2-dimethyl-2H-chromene derivatives were designed, synthesized, and characterized by spectroscopic analysis . The double-bond reduced derivatives were obtained by Mitsunobu reaction .


Molecular Structure Analysis

The molecular formula of 7-Hydroxy-2,2-dimethylchromene is C11H12O2, and its molecular weight is 176.2118 . The IUPAC Standard InChI is InChI=1S/C11H12O2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-7,12H,1-2H3 .

Scientific Research Applications

Antileishmanial Activity

7-Hydroxy-2,2-dimethylchromene derivatives exhibit significant antileishmanial activity. A study synthesized several amides from the 5-amino-7-methoxy-2,2-dimethyl-2H-chromene synthon, revealing three aromatic amides with notable antileishmanial properties and excellent selectivity indexes (Neghra et al., 2017).

Chemical Structure Analysis

The structural analysis of 7-Hydroxy-2,2-dimethylchromene and its derivatives has been a focus of research. For instance, 13C NMR studies have been conducted to understand the resonance of aromatic carbons in the 2,2-dimethylchromene ring (Vilain & Jadot, 2010).

Synthesis and Applications in Photochromic Materials

7-Hydroxy-2,2-dimethylchromene has been utilized in the synthesis of photochromic materials and biologically active compounds. A study demonstrated the use of chromene chromium carbene complexes in creating 7-hydroxy-10-methoxy-3H-naphtho[2.1-b]pyrans, which are components in photochromic materials (Rawat et al., 2006).

Biological Activity in Natural Products

The isolation and identification of chromenes, including 7-Hydroxy-2,2-dimethylchromene, from natural sources like Calea pinnatifida have shown moderate leishmanicidal activity. This indicates a potential for these compounds in medicinal applications (Lima et al., 2015).

Pharmacological Properties

Chromene derivatives, such as 7-Hydroxy-2,2-dimethylchromene, have been identified in several plant families and possess diverse pharmacological activities. These include antibacterial, antifungal, anticancer, and anti-inflammatory properties, as detailed in a review on 4-hydroxylonchocarpin, a related compound (Kuete et al., 2013).

Future Directions

The future research directions for 7-Hydroxy-2,2-dimethylchromene could include further exploration of its antifungal properties and potential applications as a botanical fungicide in agriculture . Further structure optimization could also be a promising direction .

properties

IUPAC Name

2,2-dimethylchromen-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-7,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXPDSJDSLEZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-2,2-dimethylchromene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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